molecular formula C12H16N2O B1599532 (R)-1-Benzoyl-3-methylpiperazine CAS No. 357263-39-9

(R)-1-Benzoyl-3-methylpiperazine

Cat. No. B1599532
CAS RN: 357263-39-9
M. Wt: 204.27 g/mol
InChI Key: BCXBBYDLRSJZTE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Benzoyl-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a chiral molecule that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. The compound has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “®-(3-methylpiperazin-1-yl)(phenyl)methanone”, focusing on six unique applications:

Anticancer Research

This compound has potential applications in anticancer research due to its structural similarity to other benzoylpiperazine derivatives, which have been studied for tumor inhibitory activity. The molecular docking studies suggest that such compounds can interact with DNA and inhibit tumor growth, indicating a promising future as potent anticancer drugs .

Mechanochromic Luminescent Materials

Related compounds have been synthesized and characterized for their robust mechanochromic luminescent properties. These materials are in demand for high-tech applications like mechanosensors and data recording due to their ability to change color under mechanical stress .

Chiral Resolution Agents

Compounds like ®-(+)-1-Phenylethylamine are used for the resolution of racemates in synthesis. Given the chiral nature of “®-(3-methylpiperazin-1-yl)(phenyl)methanone”, it could potentially serve as a chiral resolution agent in various synthetic processes .

Chemical Database and Inventory Listings

The compound’s inclusion in chemical databases and inventories, such as the EC Inventory, indicates its relevance in regulatory compliance and safety assessments for chemical substances used in research and industry .

Photophysical Studies

Derivatives of phenylmethanone, like indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone dyes, have been synthesized and studied for their photophysical properties. These studies focus on electronic spectra with intramolecular charge transfer, which is crucial for developing new fluorescent materials .

properties

IUPAC Name

[(3R)-3-methylpiperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXBBYDLRSJZTE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428836
Record name (R)-1-Benzoyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

357263-39-9
Record name (R)-1-Benzoyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Benzoyl-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
(R)-1-Benzoyl-3-methylpiperazine
Reactant of Route 3
Reactant of Route 3
(R)-1-Benzoyl-3-methylpiperazine
Reactant of Route 4
Reactant of Route 4
(R)-1-Benzoyl-3-methylpiperazine
Reactant of Route 5
Reactant of Route 5
(R)-1-Benzoyl-3-methylpiperazine
Reactant of Route 6
Reactant of Route 6
(R)-1-Benzoyl-3-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.